molecular formula C7H13NO3 B1419769 N-methoxy-N-methyltetrahydrofuran-3-carboxamide CAS No. 766539-67-7

N-methoxy-N-methyltetrahydrofuran-3-carboxamide

Cat. No.: B1419769
CAS No.: 766539-67-7
M. Wt: 159.18 g/mol
InChI Key: DKBCSKRFSZEHFE-UHFFFAOYSA-N
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Description

N-methoxy-N-methyltetrahydrofuran-3-carboxamide is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 . It is used in various fields of scientific research due to its unique properties.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula CON©C(=O)C1COCC1 . This structure includes a carboxamide group attached to a tetrahydrofuran ring, with methoxy and methyl groups attached to the nitrogen atom of the carboxamide.

Scientific Research Applications

Catalytic Selective Coupling

N-methoxy-N-methyltetrahydrofuran-3-carboxamide, also known as Weinreb amide, is instrumental in catalytic selective coupling reactions. For instance, a study by Zheng, Zhang, and Cui (2014) demonstrates the use of Rh(III)-catalyzed selective coupling involving this compound, showcasing its efficiency and versatility in diverse product formation through C-C and C-C/C-N bond formations (Jing Zheng, Yan Zhang, & Sunliang Cui, 2014).

Synthesis of N-Methoxy-N-methylamides

The compound is widely recognized as an effective acylating agent, particularly in the synthesis of N-methoxy-N-methylamides. Research by Lee and Park (2002) highlights its role in producing ketones from organometallics without side products, emphasizing its significance in chemical synthesis (Jae In Lee & H. Park, 2002).

One-Pot Synthesis Method

Kim, Lee, Han, and Kay (2003) developed an efficient one-pot synthesis method for N-methoxy-N-methylamides using this compound. Their method yields excellent results at room temperature, demonstrating the practicality of this compound in streamlined chemical processes (Misoo Kim, H. Lee, Ki-Jong Han, & K. Kay, 2003).

Novel Synthesis Approaches

In a more innovative approach, Lee (2007) discusses a novel synthesis of N-methoxy-N-methylamides from 4,6-pyrimidyl urethane and Grignard reagents. This study showcases the evolving applications and versatility of this compound in modern synthetic chemistry (Jae In Lee, 2007).

Safety and Hazards

The safety data sheet for N-methoxy-N-methyltetrahydrofuran-3-carboxamide indicates that it is harmful if swallowed . Therefore, appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and avoiding dust formation .

Properties

IUPAC Name

N-methoxy-N-methyloxolane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8(10-2)7(9)6-3-4-11-5-6/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBCSKRFSZEHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCOC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766539-67-7
Record name N-methoxy-N-methyloxolane-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Tetrahydro-3-furoic acid (412 μL, 4.31 mmol) was dissolved in DMF (18 mL) and HBTU (1.96 g, 5.17 mmol) was added. The reaction mixture was stirred for 1 h and N,O-dimethylhydroxylamine hydrochloride (504 mg, 5.17 mmol) and DIPEA (2.25 mL, 12.9 mmol) were added. The reaction mixture was stirred overnight and concentrated in vacuo. The residue was diluted with DCM (40 mL) and washed with sat aq NH4Cl (20 mL) and sat aq Na2CO3 (20 mL), dried (MgSO4) and concentrated in vacuo. The residue was purified by normal phase column chromatography to give the crude title compound as a yellow gum (1.11 g). LCMS (ES+): 160.1 (M+H)+.
Quantity
412 μL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
1.96 g
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
504 mg
Type
reactant
Reaction Step Three
Name
Quantity
2.25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 250-mL round-bottom flask, was placed a solution of tetrahydrofuran-3-carboxylic acid (10 g, 86.1 mmol) in dichloromethane (200 mL). EDC.HCl (18.2 g, 94.9 mmol), N,O-dimethylhydroxylamine hydrochloride (10 g, 103 mmol) and triethylamine (24.0 mL, 172 mmol) were added and the resulting mixture was stirred overnight at room temperature. The mixture was diluted with DCM (50 mL) and washed with aqueous HCl (1 M, 3×10 mL), sodium bicarbonate (sat., 2×30 mL) and brine (3×20 mL). The organic layer was dried (Na2SO4), filtered and concentrated under reduced pressure to obtain the title compound as light yellow oil (6.71 g, 49%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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